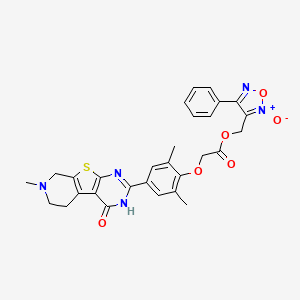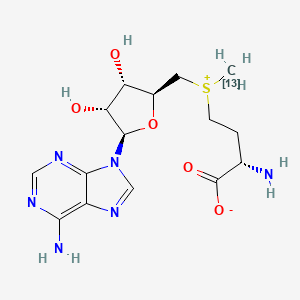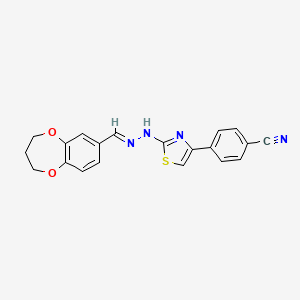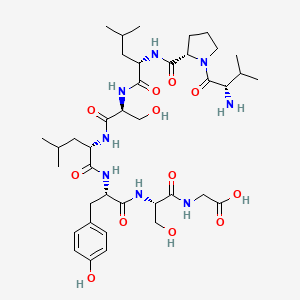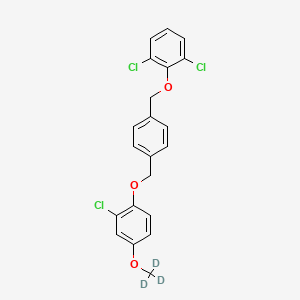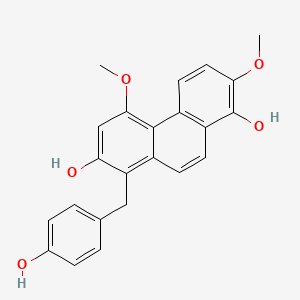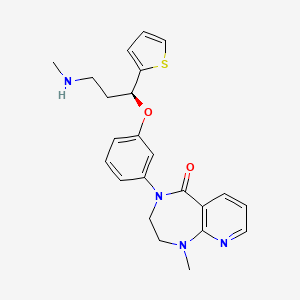
Cav|A2|A1&NET-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cav|A2|A1&NET-IN-1” is a complex molecule that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is part of a broader class of molecules known for their involvement in various physiological and pathological processes, particularly in the context of calcium channel regulation and neurotransmitter release.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “Cav|A2|A1&NET-IN-1” typically involves multiple steps, including the preparation of precursor molecules, followed by specific reaction conditions to achieve the desired compound. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: “Cav|A2|A1&NET-IN-1” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds
Applications De Recherche Scientifique
“Cav|A2|A1&NET-IN-1” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it plays a crucial role in understanding calcium channel regulation and neurotransmitter release, making it valuable for neurological research. In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cardiovascular diseases. Industrial applications include its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “Cav|A2|A1&NET-IN-1” involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The compound modulates the activity of these targets, influencing various physiological processes. For example, it may enhance or inhibit calcium ion flow through channels, affecting muscle contraction, neurotransmitter release, and other cellular functions. The pathways involved include the regulation of intracellular calcium levels, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
“Cav|A2|A1&NET-IN-1” can be compared with other similar compounds, such as other calcium channel modulators and neurotransmitter inhibitors. Its uniqueness lies in its specific structure, which allows for targeted interactions with particular molecular targets. Similar compounds include various calcium channel blockers and neurotransmitter reuptake inhibitors, each with distinct properties and applications. The comparison highlights the compound’s potential advantages in terms of specificity, efficacy, and safety for various applications.
Propriétés
Formule moléculaire |
C23H26N4O2S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
1-methyl-4-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-2,3-dihydropyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C23H26N4O2S/c1-24-12-10-20(21-9-5-15-30-21)29-18-7-3-6-17(16-18)27-14-13-26(2)22-19(23(27)28)8-4-11-25-22/h3-9,11,15-16,20,24H,10,12-14H2,1-2H3/t20-/m0/s1 |
Clé InChI |
UYQPTSPEQOJDJK-FQEVSTJZSA-N |
SMILES isomérique |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
SMILES canonique |
CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


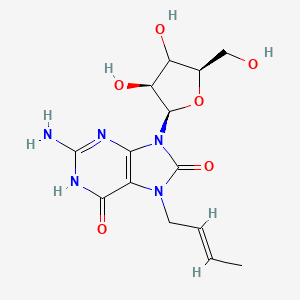

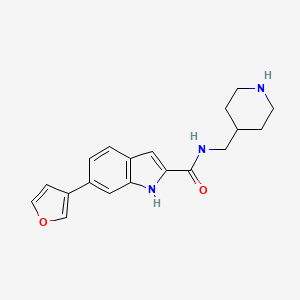
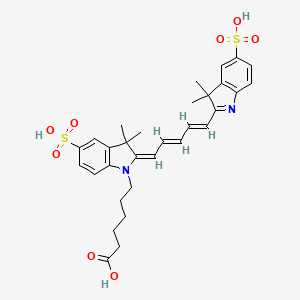
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
